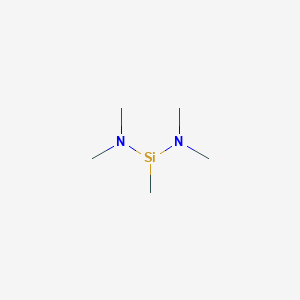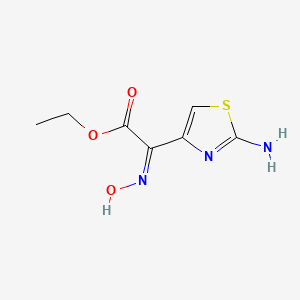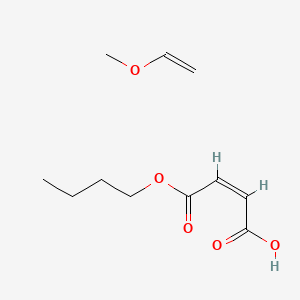
2,4-Diethylhepta-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethylhepta-2,6-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two ethyl groups and two double bonds in its heptadienal structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diethylhepta-2,6-dienal can be synthesized through several methods. One common approach involves the reaction of crotyl alcohol with 2-ethylhexenal. This reaction typically occurs in an organic phase, followed by the separation of the organic phase and purification of the product by fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: 2,4-Diethylhepta-2,6-dienoic acid.
Reduction: 2,4-Diethylhepta-2,6-dienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Diethylhepta-2,6-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances and flavorings due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,4-Diethylhepta-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diethylocta-2,6-dienal: This compound has a similar structure but with an additional carbon atom in the chain.
2,6-Heptadienal: Lacks the ethyl groups present in 2,4-Diethylhepta-2,6-dienal.
Uniqueness
This compound is unique due to the presence of both ethyl groups and double bonds, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
85136-07-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2Z)-2,4-diethylhepta-2,6-dienal |
InChI |
InChI=1S/C11H18O/c1-4-7-10(5-2)8-11(6-3)9-12/h4,8-10H,1,5-7H2,2-3H3/b11-8- |
InChI Key |
QAFGEOHWEQLURJ-FLIBITNWSA-N |
SMILES |
CCC(CC=C)C=C(CC)C=O |
Isomeric SMILES |
CCC(CC=C)/C=C(/CC)\C=O |
Canonical SMILES |
CCC(CC=C)C=C(CC)C=O |
Key on ui other cas no. |
85136-07-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)





